An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Introduction
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a fluorine-substituted phenyl ring and a chiral center, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a subject of considerable interest for drug development professionals.[1] The hydrochloride salt form is often preferred during drug development and manufacturing due to its improved stability, crystallinity, and aqueous solubility compared to the free base.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the analytical methodologies used for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are the bedrock upon which its suitability as a drug candidate or intermediate is evaluated. These parameters influence everything from reaction kinetics and purification strategies to formulation development and bioavailability.
Data Summary
The known physicochemical data for 1-(3-Fluorophenyl)ethan-1-amine hydrochloride and its corresponding free base are summarized below. It is critical to note the scarcity of publicly available experimental data for the hydrochloride salt; therefore, some values are based on the free amine or are computationally predicted.
| Property | Value | Data Type / Source |
| Chemical Name | 1-(3-Fluorophenyl)ethan-1-amine hydrochloride | Systematic Name |
| Synonyms | 1-(3-FLUOROPHENYL)ETHANAMINE HCl | Common Synonym[2] |
| CAS Number | 276875-50-4 (Racemate)[2] | Experimental |
| 321429-49-6 ((R)-enantiomer)[3] | Experimental | |
| 321429-48-5 ((S)-enantiomer)[] | Experimental | |
| Molecular Formula | C₈H₁₁ClFN | Derived[3] |
| Molecular Weight | 175.63 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Experimental[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 (Free Base) | 1.6 | Computed[5][6] |
Structural Elucidation & Spectroscopic Profile
Confirming the identity and purity of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the free amine, (S)-1-(3-fluorophenyl)ethanamine, the expected chemical shifts are approximately ~7.3-6.9 ppm (multiplet, 4H, aromatic protons), ~4.1 ppm (quartet, 1H, methine proton), ~2.0 ppm (broad singlet, 2H, amine protons), and ~1.4 ppm (doublet, 3H, methyl protons).[7] For the hydrochloride salt, the protonated amine (-NH₃⁺) protons would appear as a broad signal, and shifts of adjacent protons (methine and methyl) would be expected to move slightly downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons. The carbons attached to the electronegative fluorine and nitrogen atoms will have characteristic chemical shifts. The C-F coupling will result in splitting of the carbon signals for the fluorinated ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, the key diagnostic peaks would be:
-
N-H Stretch: As a primary amine salt (-NH₃⁺), a very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt N-H stretching vibrations.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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N-H Bend: An absorption band around 1600-1500 cm⁻¹ is characteristic of the ammonium N-H bending vibration.
-
C-N Stretch: A medium to weak band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[8]
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 1-(3-Fluorophenyl)ethan-1-amine, the molecular ion peak [M]+ corresponding to the free base (C₈H₁₀FN) would be observed at m/z 139.0797.[5][6] In the mass spectrum of the hydrochloride salt, this peak corresponding to the free amine is typically what is observed after the loss of HCl.
Analytical Methodologies
Robust analytical methods are essential for determining the purity, and in this case, the enantiomeric excess of this chiral compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.
Workflow for Analytical Characterization
The logical flow for comprehensively analyzing a new batch of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride is depicted below. This ensures identity, strength, and purity are confirmed before its use in further research or development.
Caption: Workflow for analytical characterization.
Protocol: Chiral Purity by HPLC
The separation of enantiomers is critical as they often exhibit different pharmacological activities. A chiral HPLC method is required to determine the enantiomeric excess (e.e.).
Rationale: This method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines.[9] The mobile phase composition is optimized to achieve baseline separation.
Step-by-Step Protocol:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Additive: A small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape by minimizing tailing caused by the interaction of the basic amine with the silica support.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve an accurately weighed amount of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Stability Profile
Understanding the chemical stability of an active pharmaceutical ingredient (API) or intermediate is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy over time.[9] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10][11]
Due to the limited availability of direct stability data for 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, a comparative approach using data from other chiral amines is often employed as a starting point.[1] The inclusion of a fluorine atom on the phenyl ring is generally associated with increased metabolic stability.[1]
Forced Degradation Workflow
A typical forced degradation study exposes the compound to stress conditions more severe than those it would encounter during storage or shipping.
Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and validate the specificity of the HPLC purity method. The goal is to achieve 5-20% degradation of the active substance.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.[9][11]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as in the acid hydrolysis protocol.[9][11]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Analyze at various time points. Amines are known to be susceptible to oxidation, potentially forming N-oxides.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Dissolve and analyze samples at various time points.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare against a dark control.
Self-Validation: In each stressed sample, the analytical method must be able to separate the main peak of 1-(3-Fluorophenyl)ethan-1-amine from any degradation products that are formed. A photodiode array (PDA) detector is used to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.
Conclusion
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a key chiral intermediate whose thorough physicochemical characterization is paramount for its successful application in pharmaceutical development. This guide has outlined its known properties, presented a framework for its analytical characterization, and detailed the necessary protocols for assessing its stability. While there are gaps in the publicly available experimental data for the hydrochloride salt, the methodologies and workflows described herein provide a robust and scientifically sound approach for researchers to generate this critical information, ensuring the quality and consistency of this important building block.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]
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CRO SPLENDID LAB. (n.d.). (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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IJPPS. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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